4-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy]-3-ethoxybenzaldehyde
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Overview
Description
4-[2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethoxy]-3-ethoxybenzaldehyde is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy]-3-ethoxybenzaldehyde typically involves multi-step organic reactions. One common method involves the reaction of 3,4-dihydroquinoline with ethyl bromoacetate to form an intermediate, which is then reacted with 3-ethoxybenzaldehyde under basic conditions to yield the final product . The reaction conditions often require the use of solvents like ethanol or toluene and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-[2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethoxy]-3-ethoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ethoxy and aldehyde groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxide derivatives, while reduction can produce alcohols .
Scientific Research Applications
4-[2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethoxy]-3-ethoxybenzaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy]-3-ethoxybenzaldehyde involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The compound’s structure allows it to interact with multiple targets, making it a versatile agent in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroquinolin-2-one: Shares a similar quinoline core but lacks the ethoxy and aldehyde groups.
4-Hydroxy-2-quinolone: Another quinoline derivative with different functional groups.
2,3-Dihydroquinolin-4(1H)-one: Similar structure but with variations in the substituents.
Uniqueness
4-[2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethoxy]-3-ethoxybenzaldehyde is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H21NO4 |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-3-ethoxybenzaldehyde |
InChI |
InChI=1S/C20H21NO4/c1-2-24-19-12-15(13-22)9-10-18(19)25-14-20(23)21-11-5-7-16-6-3-4-8-17(16)21/h3-4,6,8-10,12-13H,2,5,7,11,14H2,1H3 |
InChI Key |
JDYDNSYUOKSLCK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC(=O)N2CCCC3=CC=CC=C32 |
Origin of Product |
United States |
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